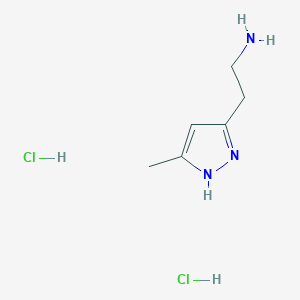

2-(5-Methyl-1H-pyrazol-3-yl)ethanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5-4-6(2-3-7)9-8-5;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVERSDAKSUATML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1H-pyrazol-3-yl)ethanamine dihydrochloride typically involves the reaction of 5-methyl-1H-pyrazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Chemical Reactions of 2-(5-Methyl-1H-pyrazol-3-yl)ethanamine Dihydrochloride

The compound undergoes several types of chemical reactions due to its functional groups. The primary types of reactions include:

3.1. Oxidation Reactions

This compound can be oxidized to form various derivatives. Common oxidizing agents used in these reactions include:

-

Potassium permanganate

-

Hydrogen peroxide

These reactions may yield corresponding oxides or other functionalized derivatives, which can be further utilized in synthetic pathways.

3.2. Reduction Reactions

Reduction processes can convert this compound into amine derivatives or other reduced forms. Typical reducing agents include:

-

Lithium aluminum hydride

-

Sodium borohydride

These reactions are significant for modifying the compound's reactivity and enhancing its biological activity.

3.3. Substitution Reactions

The ethanamine group can participate in substitution reactions, where one atom or group is replaced by another. This can lead to:

-

Formation of various substituted pyrazoles

-

Synthesis of more complex heterocyclic compounds

Common reagents for substitution include halogenating agents like chlorine or bromine, facilitating the introduction of new functional groups .

Biological Activity and Mechanism of Action

Research indicates that this compound exhibits potential biological activities, including enzyme inhibition and receptor binding properties. These activities are crucial for therapeutic applications, particularly in fields related to cancer and neurological disorders.

4.1. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering signaling cascades within cells.

4.2. Receptor Binding

The interaction with biological receptors may modulate various physiological processes, making it a candidate for drug development targeting specific diseases.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 2-(5-Methyl-1H-pyrazol-3-yl)ethanamine dihydrochloride, exhibit notable anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents. A specific derivative demonstrated an IC50 value lower than that of established chemotherapeutic agents, indicating its effectiveness against glioma cells .

2. Neuroprotective Effects

Research has explored the neuroprotective capabilities of pyrazole derivatives. Compounds similar to this compound have been investigated for their ability to inhibit tau protein aggregation, a hallmark of neurodegenerative diseases such as Alzheimer's. These findings suggest that this compound may play a role in developing therapies aimed at preventing or treating neurodegenerative disorders .

Biochemical Applications

1. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Pyrazole derivatives have shown promise in inhibiting various kinases and phosphatases involved in critical cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival, making these compounds valuable in cancer research and treatment strategies .

2. Modulation of Receptor Activity

The interaction of this compound with muscarinic receptors has been documented, indicating its potential as a modulator of cholinergic signaling. This property could be beneficial for developing treatments for conditions like Alzheimer's disease where cholinergic dysfunction is prevalent .

Toxicological Studies

1. Skin Sensitization Testing

The compound's safety profile has been assessed through various toxicological tests, including skin sensitization assays. These studies help determine the potential allergic reactions when the compound is used in pharmaceutical formulations . The Reduced Murine Local Lymph Node Assay (rLLNA) has been utilized to evaluate the sensitization potential of this compound, providing critical data for regulatory assessments.

Data Tables

Case Studies

Case Study 1: Anticancer Research

In a study published in Processes, researchers synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives had significant antiproliferative activity, particularly against glioma cells, highlighting the therapeutic potential of pyrazole-based compounds .

Case Study 2: Neurodegenerative Disease Models

A study focusing on neuroprotective effects demonstrated that a related pyrazole compound could significantly reduce tau aggregation in vitro. This suggests a mechanism by which these compounds may exert protective effects against neurodegeneration, warranting further investigation into their clinical applications .

Wirkmechanismus

The mechanism of action of 2-(5-Methyl-1H-pyrazol-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The methyl group at position 5 of the pyrazole ring distinguishes this compound from analogs with bulkier or electron-withdrawing substituents. For example:

- 25X-NBOMe series (e.g., 25I-NBOMe) feature dimethoxyphenyl groups attached to the ethanamine backbone, leading to potent serotonin receptor agonism but high toxicity due to increased lipophilicity and receptor overstimulation .

Table 1: Substituent and Structural Comparisons

Salt Form and Physicochemical Properties

The dihydrochloride salt form improves aqueous solubility compared to free-base counterparts. For instance:

- Tryptamine hydrochloride ([2-(1H-indol-3-yl)ethanamine hydrochloride]) exhibits enhanced solubility for antiplasmodial applications, similar to the target compound .

- Dimetindene N-Oxide Dihydrochloride (CAS: n/a) demonstrates the utility of dihydrochloride salts in reducing hygroscopicity and improving shelf-life .

Table 2: Physicochemical Properties

Biologische Aktivität

2-(5-Methyl-1H-pyrazol-3-yl)ethanamine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and medicine.

- Molecular Formula : C5H10Cl2N2

- CAS Number : 31230-17-8

The compound serves as a building block for synthesizing more complex heterocyclic compounds and has been studied for its interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to their active sites, preventing substrate interaction and catalytic activity.

- Receptor Modulation : It acts as an agonist or antagonist at certain receptors, influencing downstream signaling pathways that are crucial for various physiological processes.

Biological Activities

Research indicates several potential biological activities associated with this compound:

Anticancer Potential

Studies have shown that pyrazole derivatives may exhibit anticancer properties. For example, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines, including those representing triple-negative breast cancer (TNBC) subtypes .

Neuroprotective Effects

The compound's interaction with serotonin receptors suggests a potential role in neuroprotection. Activation of 5-HT receptors has been linked to thermoregulation and metabolic processes, which could be beneficial in neurological disorders .

Anti-inflammatory Activity

Preliminary studies indicate that pyrazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) . This suggests a therapeutic potential in treating inflammatory diseases.

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative effects of various pyrazole derivatives on MDA-MB-453 cells. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity, with IC50 values ranging from 11 μM to 60 μM depending on the derivative used .

- Enzyme Inhibition : Research on structure-activity relationships (SAR) highlighted that modifications in the pyrazole ring can enhance binding affinity to specific enzymes, suggesting that this compound could be optimized for better efficacy against targets like BRAF(V600E) .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the recommended synthetic routes for 2-(5-Methyl-1H-pyrazol-3-yl)ethanamine dihydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

Synthesis often involves coupling reactions or Mannich-type processes. For pyrazole derivatives, the Mannich reaction is particularly effective for introducing amine functionalities (e.g., via condensation of pyrazole precursors with formaldehyde and ammonium chloride). Optimization includes:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures .

Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify pyrazole ring substitution patterns and amine protonation states. For dihydrochloride confirmation, observe NH₂⁺ signals (~δ 8–10 ppm in D₂O) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M-Cl]⁺ fragments).

- X-ray diffraction (SHELX) : Resolve crystal structure ambiguity by refining against high-resolution data .

- HPLC : Monitor purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How do researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Methodological Answer:

- Cross-validation : Compare results from SHELXL (for refinement) with alternative software (e.g., OLEX2) to identify systematic errors .

- High-resolution data : Collect datasets at low temperature (100 K) to minimize thermal motion artifacts.

- Twinning analysis : Use SHELXD to detect and model twinned crystals, adjusting the HKLF5 format for intensity corrections .

Advanced: What are the challenges in interpreting NMR spectra due to tautomeric equilibria in pyrazole-containing compounds?

Methodological Answer:

Pyrazole tautomerism (1H vs. 2H forms) complicates spectral assignments. Mitigation strategies include:

- Variable-temperature NMR : Conduct experiments at 25°C and –40°C to "freeze" tautomers and resolve splitting patterns .

- Deuterated solvents : Use DMSO-d₆ to stabilize specific protonation states.

- DFT calculations : Predict chemical shifts (e.g., Gaussian09) to match experimental data .

Basic: What are the recommended storage conditions to ensure the compound's stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis.

- Humidity control : Use desiccants (silica gel) under nitrogen atmosphere to avoid deliquescence.

- Long-term stability : Monitor via periodic HPLC analysis; reformulate as a lyophilized powder if degradation exceeds 5% over 6 months .

Advanced: How can researchers address discrepancies between theoretical and experimental data in molecular geometry from X-ray diffraction?

Methodological Answer:

- Disorder modeling : Refine atomic positions using PART instructions in SHELXL to account for partial occupancies .

- DFT comparison : Overlay optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify steric or electronic mismatches.

- Rigid-body refinement : Apply constraints to flexible moieties (e.g., ethylamine side chains) .

Basic: What are the key considerations in selecting appropriate solvents for recrystallization?

Methodological Answer:

- Solubility profiling : Screen solvents (ethanol, acetone, ethyl acetate) at varying temperatures.

- Hansen parameters : Prioritize solvents with similar polarity (δD ≈ 18 MPa¹/²) and hydrogen-bonding capacity.

- Co-solvent systems : Use ethanol/water (3:1 v/v) for high yield and low impurity carryover .

Advanced: What strategies are effective in mitigating decomposition during prolonged storage or under experimental conditions?

Methodological Answer:

- Lyophilization : Convert to a stable hydrochloride salt form, reducing hygroscopicity.

- Antioxidants : Add 0.1% w/w ascorbic acid to aqueous solutions to prevent radical-mediated degradation.

- Inert atmosphere : Conduct reactions under argon to minimize oxidation of the pyrazole ring .

Basic: How is the dihydrochloride form confirmed in the final product?

Methodological Answer:

- Elemental analysis : Verify chloride content (~22.5% for C₆H₁₂Cl₂N₄) via combustion analysis.

- Ion chromatography : Quantify free chloride ions in aqueous solutions (detection limit: 0.1 ppm).

- pH titration : Confirm stoichiometric HCl equivalence (2 moles per mole of free base) .

Advanced: How do protonation states of the pyrazole ring influence the compound's reactivity in downstream reactions?

Methodological Answer:

- pH-dependent studies : Characterize reactivity at pH 2–7 using buffer systems (e.g., phosphate/citrate).

- Computational modeling : Calculate pKa values (e.g., MarvinSketch) to predict protonation at N1 vs. N2 positions.

- Kinetic profiling : Monitor nucleophilic substitution rates under varying protonation states to optimize coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.